molecular formula C5H8F3NO2S B1219614 Trifluoromethionine CAS No. 4220-05-7

Trifluoromethionine

Cat. No.: B1219614
CAS No.: 4220-05-7
M. Wt: 203.19 g/mol
InChI Key: YLJLTSVBCXYTQK-VKHMYHEASA-N
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Description

Trifluoromethionine is a halogenated analogue of methionine, an essential amino acid. It is characterized by the substitution of the methyl group in methionine with a trifluoromethyl group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

Trifluoromethionine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethionine can be synthesized through several chemical routes. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into methionine or its derivatives. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include this compound sulfoxides, sulfones, thiols, and various substituted derivatives. These products have distinct chemical and physical properties that make them useful in different applications .

Mechanism of Action

Trifluoromethionine exerts its effects primarily through its interaction with methionine γ-lyase, an enzyme found in many anaerobic microorganisms. The compound is converted by the enzyme into toxic products, such as α-ketobutyrate, ammonia, and methanethiol, which disrupt cellular processes and lead to cell death. This mechanism makes this compound a promising candidate for the development of new antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trifluoromethionine include:

  • Trifluoromethylcysteine
  • Fluoroalkylhomocysteines
  • Fluoroalkylcysteines

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This modification enhances its stability, lipophilicity, and ability to interact with specific enzymes, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJLTSVBCXYTQK-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(F)(F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC(F)(F)F)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962362
Record name Trifluoromethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764-52-3, 4220-05-7
Record name S-(Trifluoromethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUOROMETHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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